(4S,4'S)-2,2'-(1-(4-(tert-Butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
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Overview
Description
(4S,4’S)-2,2’-(1-(4-(tert-Butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique structure, which includes two oxazole rings and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(1-(4-(tert-Butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides under basic conditions.
Coupling of the Oxazole Rings: The final step involves coupling the two oxazole rings through a central propane-2,2-diyl linker, which can be achieved using a suitable coupling reagent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(1-(4-(tert-Butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazoles.
Reduction: The compound can be reduced to form dihydrooxazoles.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Oxazoles
Reduction: Dihydrooxazoles
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
(4S,4’S)-2,2’-(1-(4-(tert-Butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(1-(4-(tert-Butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The tert-butyl groups may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(1-(4-Methylphenyl)propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(1-(4-Ethylphenyl)propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-(1-(4-(tert-Butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is unique due to the presence of tert-butyl groups, which can significantly influence its chemical properties, such as steric hindrance and hydrophobicity. These features can affect the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C27H42N2O2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1-(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H42N2O2/c1-24(2,3)19-13-11-18(12-14-19)15-27(10,22-28-20(16-30-22)25(4,5)6)23-29-21(17-31-23)26(7,8)9/h11-14,20-21H,15-17H2,1-10H3/t20-,21-/m1/s1 |
InChI Key |
WAFQRQQAAROUCR-NHCUHLMSSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(CC2=CC=C(C=C2)C(C)(C)C)C3=N[C@H](CO3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(CC2=CC=C(C=C2)C(C)(C)C)C3=NC(CO3)C(C)(C)C |
Origin of Product |
United States |
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